1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene
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Overview
Description
1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxy group, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-Hydroxy-1-methoxyethyl)-2-chlorobenzene.
Oxidation: Formation of 1-(2-Bromo-1-formylethyl)-2-chlorobenzene.
Reduction: Formation of 1-(2-Methoxyethyl)-2-chlorobenzene.
Scientific Research Applications
1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can participate in electrophilic substitution reactions, while the methoxy group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene: Similar structure but with an additional methoxy group.
1-(2-Bromo-1-methoxyethyl)benzene: Lacks the chlorine atom.
2-Bromoanisole: Contains a bromine atom and a methoxy group but lacks the ethyl group
Uniqueness
1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is unique due to the combination of bromine, methoxy, and chlorine substituents on the benzene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10BrClO |
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Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-(2-bromo-1-methoxyethyl)-2-chlorobenzene |
InChI |
InChI=1S/C9H10BrClO/c1-12-9(6-10)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3 |
InChI Key |
JXUSFJUIHDHXSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(CBr)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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